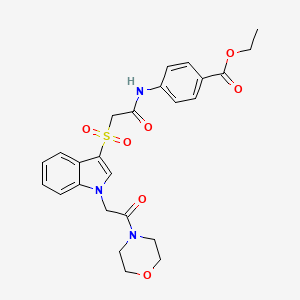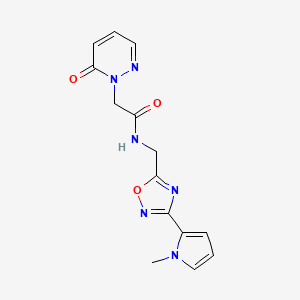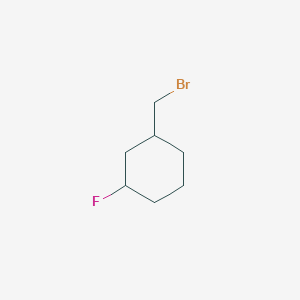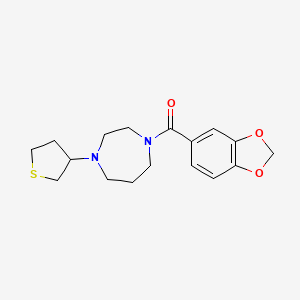
4-(2-((1-(2-morfolino-2-oxoethyl)-1H-indol-3-il)sulfonil)acetamido)benzoato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is a complex organic compound with potential significance in various scientific fields This compound belongs to a class of organic chemicals characterized by the presence of an indole group, which is a common structure in many natural products and pharmaceuticals
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules. It may be used in studies exploring reaction mechanisms or developing new synthetic methodologies.
Biology: In biology, the compound's interaction with biological macromolecules can be studied to understand its potential as a biochemical probe or as a lead compound for drug development.
Medicine: Medicinal chemistry might explore this compound for its potential therapeutic properties, leveraging its indole and sulfonamide groups known for various biological activities.
Industry: Industrial applications could involve the compound as a precursor in the manufacture of pharmaceuticals, agrochemicals, or specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate typically involves multi-step organic reactions. Key steps include:
Formation of the indole core: This can be achieved through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.
Sulfonylation: Introduction of the sulfonyl group via reaction with sulfonyl chloride in the presence of a base.
Amide formation: Coupling reactions involving carboxylic acids or their derivatives with amines.
Esterification: Conversion of carboxylic acids to esters using ethanol and an acid catalyst.
Industrial Production Methods: Industrial production may streamline these steps using continuous flow processes or optimized batch reactions to ensure high yields and purity. Advanced methods such as microwave-assisted synthesis and green chemistry approaches may also be employed to improve efficiency and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes: Ethyl 4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Specific functional groups within the compound can be reduced under appropriate conditions.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the indole and benzoate moieties.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles/electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts such as palladium complexes.
Major Products Formed from These Reactions: Major products depend on the specific reactions performed. For example, oxidation can yield more complex benzoate derivatives, reduction may lead to simplified structures, and substitution can introduce a variety of functional groups.
Mecanismo De Acción
The mechanism of action for ethyl 4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate likely involves its ability to interact with specific molecular targets. The indole group can participate in pi-stacking interactions and hydrogen bonding, while the sulfonyl group can engage in electrostatic interactions. These features enable the compound to affect biological pathways, potentially inhibiting enzymes or modulating receptor activity.
Comparación Con Compuestos Similares
Similar Compounds:
Ethyl 4-(2-((1H-indol-3-yl)sulfonyl)acetamido)benzoate
Ethyl 4-(2-((1-(2-morpholinoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate
Ethyl 4-(2-((1H-indol-3-yl)acetamido)benzoate
Uniqueness: Compared to similar compounds, ethyl 4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate stands out due to the presence of both a morpholino and sulfonyl group, which may confer unique reactivity and biological activity
This article aims to provide a comprehensive overview of ethyl 4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate, emphasizing its synthesis, reactivity, applications, mechanism of action, and comparison with similar compounds. Understanding these aspects can facilitate further research and potential utilization in various scientific and industrial fields.
Propiedades
IUPAC Name |
ethyl 4-[[2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O7S/c1-2-35-25(31)18-7-9-19(10-8-18)26-23(29)17-36(32,33)22-15-28(21-6-4-3-5-20(21)22)16-24(30)27-11-13-34-14-12-27/h3-10,15H,2,11-14,16-17H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFYZSCLJNVMJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxamide](/img/structure/B2497960.png)



![4-(Fluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2497965.png)
![methyl8-aminobicyclo[4.2.0]octane-7-carboxylatehydrochloride](/img/structure/B2497966.png)


![2-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2497974.png)
![2-{1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B2497975.png)

![8-(4-fluorophenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497981.png)
